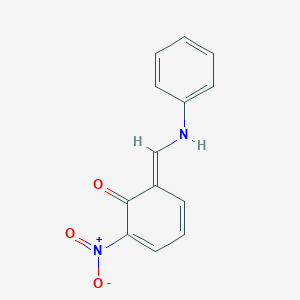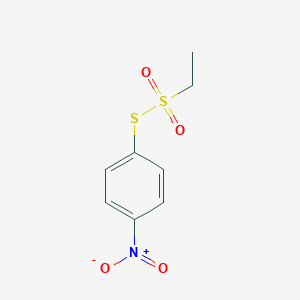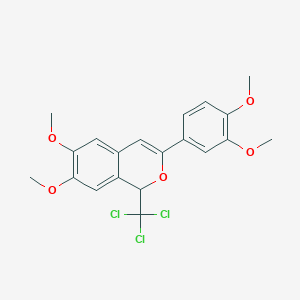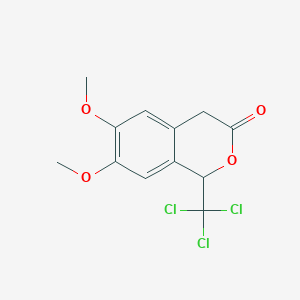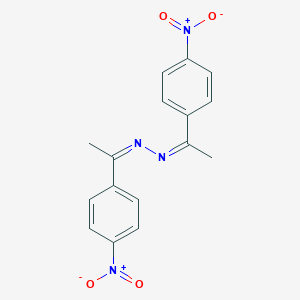![molecular formula C19H22ClNO2 B274366 N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B274366.png)
N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor signaling pathway, which plays a critical role in the development and activation of B-cells. TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies and autoimmune diseases.
Wirkmechanismus
N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation. BTK plays a crucial role in the B-cell receptor signaling pathway, which is essential for the development and activation of B-cells. By inhibiting BTK, this compound blocks the downstream signaling events that lead to B-cell activation and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in various animal models of B-cell malignancies. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine has several advantages as a research tool, including its potent and selective inhibition of BTK, its ability to inhibit B-cell activation and proliferation, and its potential therapeutic applications in the treatment of B-cell malignancies and autoimmune diseases. However, this compound has some limitations as a research tool, including its potential off-target effects and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine. One area of interest is the development of more potent and selective BTK inhibitors that can overcome the limitations of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in combination with other drugs or therapies for the treatment of B-cell malignancies and autoimmune diseases. Finally, further studies are needed to elucidate the mechanisms of action of this compound and its potential off-target effects.
Synthesemethoden
N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine can be synthesized using a multistep process involving several chemical reactions. The first step involves the reaction of 3-chloro-4-(benzyloxy)benzaldehyde with 2-aminoethyl tetrahydrofuran to form the intermediate compound 4-(benzyloxy)-3-chloro-N-(tetrahydro-2-furanylmethyl)benzamide. This intermediate is then reacted with 4-(4-aminobutyl)phenol to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies and autoimmune diseases. In preclinical studies, this compound has shown potent inhibition of BTK activity and has demonstrated efficacy in various animal models of B-cell malignancies, including lymphoma and leukemia.
Eigenschaften
Molekularformel |
C19H22ClNO2 |
|---|---|
Molekulargewicht |
331.8 g/mol |
IUPAC-Name |
N-[(3-chloro-4-phenylmethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C19H22ClNO2/c20-18-11-16(12-21-13-17-7-4-10-22-17)8-9-19(18)23-14-15-5-2-1-3-6-15/h1-3,5-6,8-9,11,17,21H,4,7,10,12-14H2 |
InChI-Schlüssel |
GNJQWXAOXNEYHM-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNCC2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl |
Kanonische SMILES |
C1CC(OC1)CNCC2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenyl)-10H-indeno[1,2-g]quinoline](/img/structure/B274283.png)
![3-[1,1'-biphenyl]-4-yl-5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B274284.png)
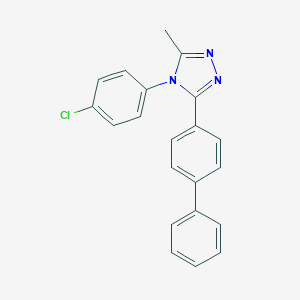
![4-nitro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B274287.png)
![N'-(benzenesulfonyl)-N-[(5-tert-butyl-2-hydroxy-3-methylbenzoyl)amino]benzenecarboximidamide](/img/structure/B274293.png)
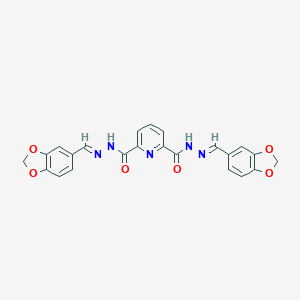


![(6Z)-6-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B274299.png)
